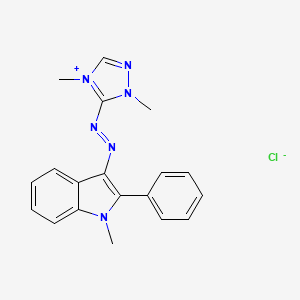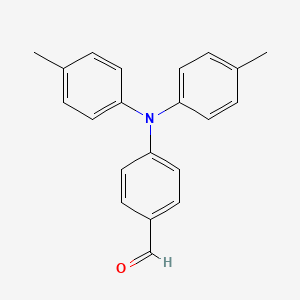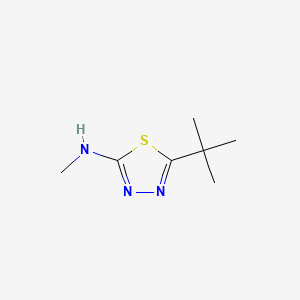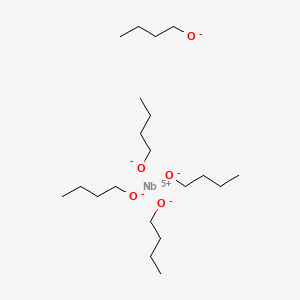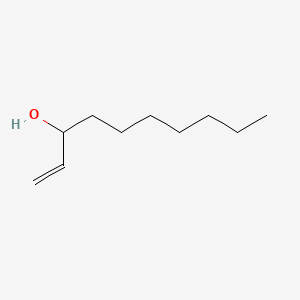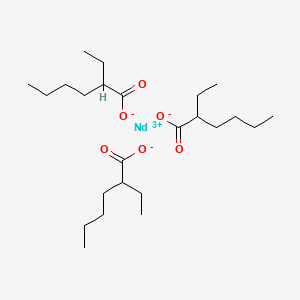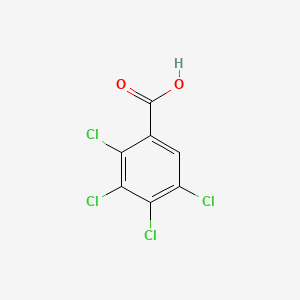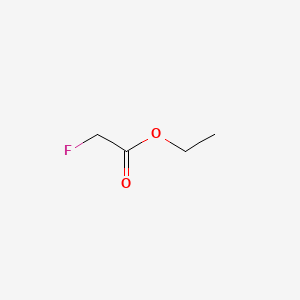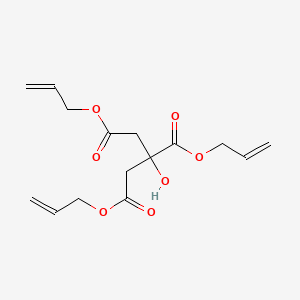
Triallylcitrat
Übersicht
Beschreibung
Triallyl citrate is an organic compound with the chemical formula C12H14O7. It is a triester of citric acid and allyl alcohol. This compound is known for its versatility and is used in various industrial applications, particularly in the production of polymers and resins.
Wissenschaftliche Forschungsanwendungen
Triallyl citrate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in the development of medical devices and implants.
Industry: Used in the production of resins, adhesives, and coatings.
Wirkmechanismus
Mode of Action
It has been suggested that triallyl citrate may interact with its targets through a process known as cyclocopolymerization . This process involves the reaction of triallyl citrate with other compounds, leading to changes in their molecular structure .
Biochemical Pathways
Triallyl citrate is involved in various biochemical pathways. It is known that citrate, a related compound, plays a key role in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism
Pharmacokinetics
Studies on related compounds, such as acetyl triethyl citrate, suggest that these types of compounds are rapidly absorbed and eliminated . The bioavailability of acetyl triethyl citrate was found to be 27.4% in rats . While these findings may provide some insight, the specific absorption, distribution, metabolism, and excretion (ADME) properties of triallyl citrate and their impact on its bioavailability require further investigation.
Result of Action
It has been suggested that triallyl citrate may have a role in the polymerization of multivinyl compounds . This could potentially lead to changes in the physical properties of these compounds, such as their flexibility and workability .
Action Environment
The action, efficacy, and stability of triallyl citrate can be influenced by various environmental factors. For example, a study found that the degradation of a related compound, triallyl isocyanurate, was enhanced when an ozone/ultraviolet process was applied, compared with the application of an independent ozone process . This suggests that environmental conditions, such as the presence of ozone and ultraviolet light, can influence the action of triallyl compounds.
Biochemische Analyse
Biochemical Properties
Triallyl citrate participates in various biochemical reactions. The abundant C=C bonds in the triallyl citrate molecule are utilized as vulcanization accelerators to cross-link matrices . Furthermore, the electronegative oxygen atoms in triallyl citrate can help delocalize salts, facilitating their dissociation and transportation .
Cellular Effects
The effects of triallyl citrate on cells are not well-studied. Citrate, a related compound, plays a crucial role in cancer metabolism. It is one of the key metabolites of the metabolic pathways present in cancer cells . Extracellular citrate uptake occurs through a plasma membrane citrate transporter, which is needed for the metastatic progression of cancer .
Molecular Mechanism
The molecular mechanism of triallyl citrate involves its abundant C=C bonds and triazines, which are utilized as vulcanization accelerators to cross-link matrices and as flame retardants to inhibit the combustion of the electrolyte, respectively . The electronegative nitrogen atoms in triallyl citrate can help delocalize salts, facilitating their dissociation and transportation .
Temporal Effects in Laboratory Settings
It is known that the abundant C=C bonds and triazines in the triallyl citrate agent are utilized as vulcanization accelerators to cross-link matrices and as flame retardants to inhibit the combustion of the electrolyte, respectively .
Metabolic Pathways
Citrate, a related compound, is known to play a crucial role in cancer metabolism by virtue of its production in the reverse Krebs cycle from glutamine . It is one of the key metabolites of the metabolic pathways present in cancer cells .
Transport and Distribution
It is known that the electronegative nitrogen atoms in triallyl citrate can help delocalize salts, facilitating their dissociation and transportation .
Subcellular Localization
It is known that the electronegative nitrogen atoms in triallyl citrate can help delocalize salts, facilitating their dissociation and transportation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triallyl citrate can be synthesized through the esterification of citric acid with allyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion. The general reaction scheme is as follows:
Citric Acid+3Allyl Alcohol→Triallyl Citrate+3Water
Industrial Production Methods: In industrial settings, the production of triallyl citrate often involves continuous processes where citric acid and allyl alcohol are fed into a reactor along with the catalyst. The reaction mixture is heated, and the water formed is continuously removed. The product is then purified through distillation or other separation techniques to obtain high-purity triallyl citrate.
Analyse Chemischer Reaktionen
Types of Reactions: Triallyl citrate undergoes various chemical reactions, including:
Polymerization: It can undergo free-radical polymerization to form cross-linked polymers.
Cyclopolymerization: This involves the formation of cyclic structures during polymerization.
Oxidation: Triallyl citrate can be oxidized to form various oxidation products.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or 2,2’-azobisisobutyronitrile are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products:
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Oxidation: Various oxidation products depending on the conditions used.
Vergleich Mit ähnlichen Verbindungen
- Triallyl isocyanurate
- Triallyl cyanurate
- Diallyl phthalate
- Diallyl terephthalate
Triallyl citrate stands out due to its biocompatibility and versatility in various applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
IUPAC Name |
tris(prop-2-enyl) 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c1-4-7-20-12(16)10-15(19,14(18)22-9-6-3)11-13(17)21-8-5-2/h4-6,19H,1-3,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCFYBDYBCOLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(CC(=O)OCC=C)(C(=O)OCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064212 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tri-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6299-73-6 | |
| Record name | 1,2,3-Tri-2-propen-1-yl 2-hydroxy-1,2,3-propanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6299-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triallyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triallyl citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tri-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tri-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triallyl citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIALLYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W1P4OQK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Triallyl Citrate unique in terms of its polymerization behavior?
A1: Unlike typical radical polymerizations, Triallyl Citrate doesn't follow a simple relationship between the rate of polymerization (Rp) and initiator concentration ([I]). Instead, Rp/[I]^(1/2) and [I]^(1/2) exhibit a linear relationship []. This suggests a more complex polymerization mechanism, attributed to the compound's ability to undergo cyclopolymerization, forming ring structures within the polymer chain.
Q2: How does the presence of other vinyl monomers influence the polymerization of Triallyl Citrate?
A2: The copolymerization of Triallyl Citrate with vinyl monomers like vinyl acetate or acrylonitrile introduces additional complexities due to varying reactivities of the involved monomers and radicals. This is reflected in the specific monomer reactivity ratios determined for each combination []. For instance, in the copolymerization with acrylonitrile, a significant penultimate effect was observed, highlighting the influence of the preceding monomer unit on the reaction kinetics [].
Q3: What is the significance of the "Kc" value in understanding the polymerization of Triallyl Citrate?
A3: Kc represents the ratio of unimolecular cyclization to bimolecular propagation of the uncyclized radical during the polymerization of Triallyl Citrate []. A Kc value of 4, as estimated in the research, indicates that the intramolecular cyclization reaction is favored over the intermolecular propagation with another monomer molecule []. This tendency towards cyclization significantly influences the final polymer structure and its properties.
Q4: How can the properties of Triallyl Citrate-based polymers be tailored for specific applications?
A4: By carefully selecting the type and concentration of vinyl monomers copolymerized with Triallyl Citrate, one can manipulate the final polymer's characteristics []. For example, using a monomer like vinyl acetate might enhance flexibility, while acrylonitrile could improve solvent resistance. This ability to fine-tune polymer properties through copolymerization makes Triallyl Citrate a versatile building block for diverse applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


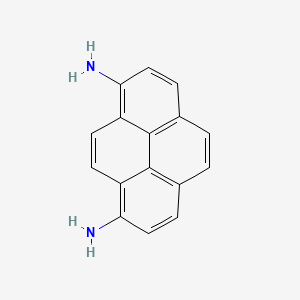

![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate](/img/new.no-structure.jpg)
